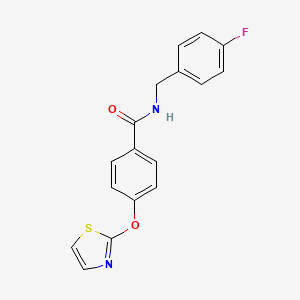

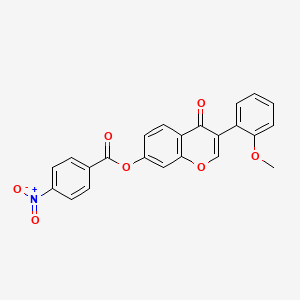

N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

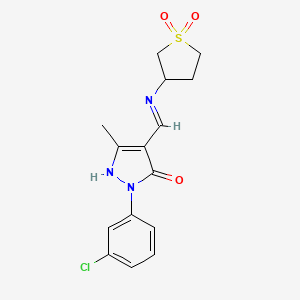

N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide, also known as GSK-J4, is a potent inhibitor of the Jumonji C domain-containing histone demethylases (JmjC-KDMs). This compound has received significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Fluorescent Sensors : Benzimidazole and benzothiazole conjugates, similar in structure to N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide, have been designed as fluorescent sensors for detecting metal ions such as Al3+ and Zn2+ due to their significant absorption and emission spectral changes upon coordination with these ions (Suman et al., 2019).

Anticancer Activity : Co(II) complexes of compounds structurally related to N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide have been synthesized and evaluated for their fluorescence properties and anticancer activity, demonstrating potential in cancer research (Vellaiswamy & Ramaswamy, 2017).

Antifungal Evaluation : Structurally similar N-(4-halobenzyl)amides, which include compounds with a 4-fluorobenzyl group, have been synthesized and evaluated for their antifungal properties, showing potential as antifungal agents (Montes et al., 2016).

Chemodosimetric Behaviors : Thioamide derivatives of 8-hydroxyquinoline-benzothiazole, similar to the compound of interest, have been found to have highly selective fluorescence enhancing properties in the presence of Hg2+ ions, indicating their potential as chemodosimeters (Song et al., 2006).

Antimicrobial Activity : Benzothiazole derivatives, which are structurally related, have been evaluated for their antimicrobial activities, suggesting their potential use in combating microbial resistance (Anuse et al., 2019).

Positron Emission Tomography (PET) Imaging Studies : Benzamides structurally related to N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide have been used in the development of PET imaging agents for studying dopamine receptors, highlighting their potential in neurological research (Mach et al., 1993).

Inhibitors of Stearoyl-CoA Desaturase-1 : Similar benzamide compounds have been reported as potent inhibitors of Stearoyl-CoA desaturase-1, an enzyme involved in lipid metabolism, indicating their potential in metabolic studies (Uto et al., 2009).

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2S/c18-14-5-1-12(2-6-14)11-20-16(21)13-3-7-15(8-4-13)22-17-19-9-10-23-17/h1-10H,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBIGOJYMQKPND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)OC3=NC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-4-(thiazol-2-yloxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)

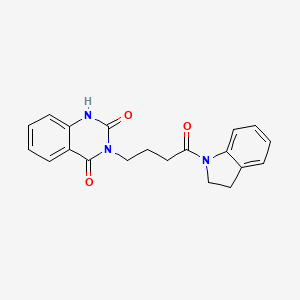

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)

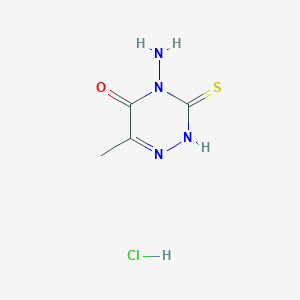

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)